ELN318463 Racemate: A Technical Guide to a Selective Gamma-Secretase Inhibitor
ELN318463 Racemate: A Technical Guide to a Selective Gamma-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELN318463 is a potent, orally bioavailable small molecule that acts as a selective inhibitor of gamma-secretase, an enzyme centrally implicated in the pathogenesis of Alzheimer's disease. Specifically, it is the racemate of the active compound and has demonstrated significant selectivity for the presenilin-1 (PS1) subunit of the gamma-secretase complex and for the inhibition of amyloid-beta (Aβ) production over Notch signaling. This technical guide provides a comprehensive overview of ELN318463, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for ELN318463.
Table 1: In Vitro Potency and Selectivity of ELN318463
| Parameter | Value | Description |
| PS1 EC50 | 12 nM[1][2][3][4] | 50% effective concentration for inhibition of PS1-comprised γ-secretase. |
| PS2 EC50 | 656 nM[1][2][3][4] | 50% effective concentration for inhibition of PS2-comprised γ-secretase. |
| PS1 Selectivity | 51-fold[1][2][3][4] | Ratio of PS2 EC50 to PS1 EC50. |
| Aβ vs. Notch Selectivity | 75- to 120-fold[1][5][6][7] | Selectivity for inhibiting Aβ production compared with Notch signaling in cellular assays. |
| Active Site Displacement (ED50) | 23 μM[5] | Concentration required to displace an active site-directed inhibitor in the presence of substrate. |
Table 2: In Vivo Brain Concentrations of ELN318463 in Mice
| Animal Model | Oral Dose | Brain Concentration (FVB) | Brain Concentration (PDAPP) |
| FVB & PDAPP Mice | 30 mg/kg[1][2][4][5] | 0.754 μM[1][2][4][5] | 0.69 μM[1][2][4][5] |
| FVB & PDAPP Mice | 100 mg/kg[1][2][4][5] | 2.7 μM[1][2][4][5] | 1.87 μM[1][2][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments involving ELN318463 are outlined below.
In Vitro Gamma-Secretase Activity Assay
This assay is designed to measure the potency of inhibitors against the gamma-secretase complex.
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Cell Line and Lysate Preparation:
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HEK293 cells stably expressing human APP695 are cultured and harvested.
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Cells are lysed in a buffer containing a mild detergent (e.g., CHAPSO) to solubilize membrane proteins, including the gamma-secretase complex.
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The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
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Enzymatic Reaction:
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The cell lysate is incubated with a specific gamma-secretase substrate. This is typically a recombinant protein fragment corresponding to the C-terminal 99 amino acids of APP (C99).
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The reaction is carried out in a buffered solution at 37°C for a defined period (e.g., 1-4 hours).
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Test compounds, such as ELN318463, are added at various concentrations to determine their inhibitory effect.
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Aβ Quantification:
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The reaction is stopped, and the amount of Aβ40 and Aβ42 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
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Separate ELISAs are used for Aβ40 and Aβ42, employing antibodies specific to the C-terminus of each peptide.
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Data Analysis:
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The concentration of Aβ produced in the presence of the inhibitor is compared to the vehicle control.
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IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
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Cellular Assay for Aβ Production and Notch Signaling
This assay simultaneously evaluates the effect of a compound on both Aβ production and Notch signaling in a cellular context.
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Cell Lines and Culture:
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A human neuroglioma cell line (e.g., H4) is engineered to stably express a constitutively active form of the Notch receptor (NΔE).
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These cells endogenously express APP.
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Compound Treatment:
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Cells are plated in multi-well plates and treated with various concentrations of the test compound (e.g., ELN318463) or vehicle for a specified time (e.g., 24 hours).
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Analysis of Aβ Production:
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The conditioned medium from the treated cells is collected.
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The levels of secreted Aβ40 are quantified by a specific ELISA, as described in the previous protocol.
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Analysis of Notch Signaling:
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Cell lysates are prepared from the treated cells.
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The activity of the Notch signaling pathway is assessed by measuring the levels of the Notch intracellular domain (NICD), the cleavage product of NΔE by gamma-secretase. This is typically done by Western blotting using an antibody specific to the C-terminus of Notch1.
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Alternatively, a reporter gene assay can be used where the expression of a reporter protein (e.g., luciferase) is under the control of a Notch-responsive promoter.
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Data Analysis:
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Dose-response curves are generated for the inhibition of both Aβ production and Notch signaling.
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IC50 values for each pathway are calculated to determine the compound's selectivity.
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In Vivo Assessment of Brain Aβ Reduction in PDAPP Mice
This protocol details the methodology for evaluating the efficacy of gamma-secretase inhibitors in a transgenic mouse model of Alzheimer's disease.
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Animal Model:
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PDAPP transgenic mice, which overexpress a mutant form of human APP, are used. These mice develop age-dependent amyloid plaque pathology.
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Age-matched, non-transgenic FVB mice are used as controls.
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Compound Administration:
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ELN318463 is formulated in a suitable vehicle for oral administration (e.g., gavage).
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Mice receive a single oral dose of the compound at various concentrations (e.g., 30 mg/kg, 100 mg/kg).
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Brain Tissue Collection and Processing:
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At a predetermined time point after dosing (e.g., 3-6 hours), the mice are euthanized.
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The brains are rapidly harvested and dissected. One hemisphere is typically used for Aβ analysis and the other for determining compound concentration.
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The brain tissue for Aβ analysis is homogenized in a guanidine hydrochloride solution to extract both soluble and insoluble Aβ species.
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Quantification of Brain Aβ and Compound Levels:
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The levels of Aβ40 and Aβ42 in the brain homogenates are measured by specific ELISAs.
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The concentration of the test compound in the brain tissue is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
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Data Analysis:
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The percentage reduction in brain Aβ levels in the treated mice is calculated relative to the vehicle-treated control group.
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The relationship between brain compound concentration and Aβ reduction is analyzed to establish a pharmacokinetic/pharmacodynamic (PK/PD) model.
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Visualizations
The following diagrams illustrate key concepts related to gamma-secretase inhibition by ELN318463.
Caption: Gamma-secretase signaling pathway and the inhibitory action of ELN318463.
Caption: A typical experimental workflow for evaluating a gamma-secretase inhibitor.
Caption: Logical relationship of ELN318463 racemate to its enantiomers and target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of γ-Secretase Activation and Substrate Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Aβ antibody treatment promotes the rapid recovery of amyloid-associated neuritic dystrophy in PDAPP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with an Amyloid-β Antibody Ameliorates Plaque Load, Learning Deficits, and Hippocampal Long-Term Potentiation in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute targeting of pre-amyloid seeds in transgenic mice reduces Alzheimer-like pathology later in life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
